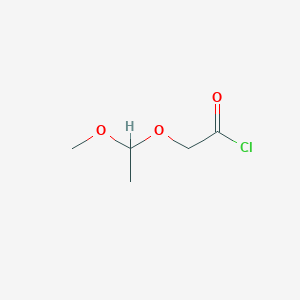

(1-Methoxyethoxy)acetyl chloride

Description

(1-Methoxyethoxy)acetyl chloride is an acyl chloride derivative characterized by a methoxyethoxy (-OCH2CH2OCH3) substituent attached to the acetyl group. While direct references to this compound are absent in the provided evidence, its properties and behavior can be inferred from structurally related acyl chlorides, such as acetyl chloride (CH₃COCl) and substituted variants like l-menthoxyacetyl chloride. Acyl chlorides are highly reactive intermediates widely used in organic synthesis for acetylation reactions, pharmaceutical manufacturing, and polymer chemistry . The methoxyethoxy group may enhance solubility in polar aprotic solvents or modulate reactivity compared to simpler acyl chlorides.

Properties

CAS No. |

922498-74-6 |

|---|---|

Molecular Formula |

C5H9ClO3 |

Molecular Weight |

152.57 g/mol |

IUPAC Name |

2-(1-methoxyethoxy)acetyl chloride |

InChI |

InChI=1S/C5H9ClO3/c1-4(8-2)9-3-5(6)7/h4H,3H2,1-2H3 |

InChI Key |

DHAPRAXCJXNDQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC)OCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methoxyethoxy)acetyl chloride can be synthesized through the reaction of (1-methoxyethoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group by the action of thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include additional purification steps such as distillation to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxyethoxy)acetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form (1-methoxyethoxy)acetic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.

Reaction Conditions: Reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Acids: Formed by hydrolysis with water.

Scientific Research Applications

(1-Methoxyethoxy)acetyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

Materials Science: In the preparation of polymers and other advanced materials

Mechanism of Action

The mechanism of action of (1-Methoxyethoxy)acetyl chloride involves the nucleophilic attack on the acyl chloride group. This reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acyl Chlorides

Acetyl Chloride (CH₃COCl)

- Structure : Simplest acyl chloride with a methyl group bonded to the carbonyl.

- Reactivity : Reacts violently with water, alcohols, and amines to form acetic acid, esters, or amides, respectively. Its high reactivity makes it a preferred acetylation agent .

- Applications : Key in synthesizing acetic anhydride, pharmaceuticals, and agrochemicals .

- Safety : Highly flammable (flash point: 4°C), corrosive (causes severe skin/eye damage), and releases toxic HCl fumes upon hydrolysis .

Chloroacetyl Chloride (ClCH₂COCl)

- Structure : Acetyl chloride with a chlorine substituent on the α-carbon.

- Reactivity : More electrophilic than acetyl chloride due to electron-withdrawing Cl, enabling faster nucleophilic acyl substitutions. Reacts explosively with water .

- Applications : Intermediate in pesticide and herbicide synthesis.

- Safety : Higher toxicity (acute exposure guideline levels defined) and severe respiratory irritant .

l-Menthoxyacetyl Chloride

- Structure : Acetyl chloride with a bulky l-menthyloxy (-OC10H19) group.

- Reactivity : Steric hindrance from the menthyl group slows hydrolysis, allowing controlled acetylation in sensitive reactions .

- Applications : Specialized in chiral molecule synthesis for pharmaceuticals.

- Synthesis : Prepared via reaction of l-menthoxyacetic acid with thionyl chloride (SOCl₂) .

2-Methoxyethoxymethyl Chloride (MEM Chloride, C₄H₉ClO₂)

- Structure : Chloromethyl ether with a methoxyethoxy chain.

- Reactivity : Functions as a protecting group for alcohols and amines in organic synthesis. Less reactive toward hydrolysis than acyl chlorides but still moisture-sensitive .

- Safety: Limited hazard data; handled with standard PPE to avoid skin/eye contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.